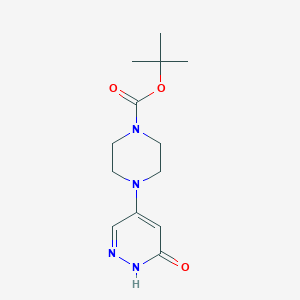

tert-Butyl 4-(6-hydroxy-4-pyridazinyl)-1-piperazinecarboxylate

Description

tert-Butyl 4-(6-hydroxy-4-pyridazinyl)-1-piperazinecarboxylate (C₁₉H₂₅N₅O₃, MW 385.46) is a piperazine derivative featuring a pyridazine ring substituted with a hydroxyl group at the 6-position. This compound is frequently utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and fluorescent probes . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-(6-oxo-1H-pyridazin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)10-8-11(18)15-14-9-10/h8-9H,4-7H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZLTIQJDICZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl 4-(6-hydroxy-4-pyridazinyl)-1-piperazinecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C13H20N4O3

- Molecular Weight : 280.32 g/mol

- CAS Number : 1353499-82-7

This compound is characterized by the presence of a tert-butyl group and a pyridazinyl moiety, which are significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It serves as an intermediate in the synthesis of various anticancer drugs, including Ribociclib, which is used to treat ER-positive and HER2-negative breast cancer . The structural similarities between this compound and known anticancer agents suggest a potential for similar biological activities.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to inhibit cell cycle progression in cancer cells, leading to reduced proliferation .

- Apoptosis Induction : There is evidence suggesting that this compound may induce apoptosis in cancer cells through various signaling pathways, including the activation of caspases .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies indicate that derivatives with similar structures can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. This suggests that this compound may have protective effects against neurodegenerative processes .

Study 1: Anticancer Activity

In a study examining the effects of related compounds on cancer cell lines, researchers found that derivatives exhibited significant cytotoxicity against various cancer types. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .

Study 2: Neuroprotection

A recent investigation into the neuroprotective properties of similar compounds showed that they could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta. This reduction was associated with decreased levels of inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism for neuroprotection .

Research Findings Summary Table

| Study | Compound | Biological Activity | IC50/Effect |

|---|---|---|---|

| Study 1 | Ribociclib | Anticancer | IC50 < 100 nM |

| Study 2 | M4 Compound | Neuroprotection | Reduction in TNF-α |

Scientific Research Applications

Pharmaceutical Development

Tert-Butyl 4-(6-hydroxy-4-pyridazinyl)-1-piperazinecarboxylate is primarily used as an intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in:

- Anticancer Activity : Compounds derived from this structure have been explored for their ability to inhibit cancer cell proliferation. For example, modifications of the piperazine ring have been linked to enhanced activity against specific cancer types.

- Neurological Disorders : Research indicates that derivatives can interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression and anxiety.

Synthesis of Complex Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Creating Targeted Drug Delivery Systems : Modifications can enhance solubility and bioavailability, crucial for effective drug delivery.

- Formulating New Therapeutics : The versatility of the piperazine moiety allows for the design of new therapeutic agents with improved efficacy and reduced side effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Neurological Applications

In another study, researchers explored the effects of modified piperazine derivatives on serotonin receptors. These compounds demonstrated selective binding affinity, suggesting their potential use as anxiolytics. Behavioral assays in animal models supported their efficacy in reducing anxiety-like behaviors.

Comparative Data Table

| Application Area | Compound Derivative | Activity/Outcome |

|---|---|---|

| Anticancer | Modified piperazine derivative | Significant cytotoxicity against cancer cells |

| Neurological Disorders | Serotonin receptor ligand | Anxiolytic effects observed in animal models |

| Drug Delivery Systems | Solubility-enhanced formulation | Improved bioavailability and therapeutic efficacy |

Comparison with Similar Compounds

Heterocyclic Core Modifications

The pyridazine ring in the target compound distinguishes it from analogues with pyrimidine, pyridine, or benzofurazan cores:

Key Insights :

- Pyridazine vs. Pyrimidine : Pyridazines (N at 1,2 positions) exhibit distinct electronic properties compared to pyrimidines (N at 1,3), influencing hydrogen-bonding and solubility. The hydroxyl group in the target compound enhances polarity relative to chloro or methyl substituents .

- Benzofurazan : The nitrobenzofurazan group in the analogue () confers strong fluorescence, making it suitable for imaging applications, unlike the target compound’s hydroxylated pyridazine .

Substituent Variations on the Aromatic Ring

Modifications to the hydroxyl group or aromatic ring substituents significantly alter physicochemical and biological properties:

Key Insights :

- Hydroxyl vs. Methoxy/Amino: The hydroxyl group increases hydrophilicity (lower LogP) compared to methoxy or amino groups, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Key Insights :

Key Insights :

- The hydroxyl group in the target compound likely reduces toxicity compared to nitro or chloro derivatives, though standard handling protocols for Boc-protected amines (e.g., gloves, goggles) are recommended .

Preparation Methods

Overview of Related Compound Synthesis

The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a structurally related compound, involves key steps that can be instructive. This compound is an important pharmaceutical intermediate, notably in the synthesis of cancer drugs such as Ribociclib. The preparation typically involves:

Hydrogenation of 4-(6-nitropyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere in ethanol to yield the amino derivative.

A novel photocatalytic method involving acridine salt as a photocatalyst to promote a one-step condensation reaction between 2-aminopyridine and piperazine-1-tert-butyl formate under visible light irradiation in the presence of an oxidant. This method avoids heavy metal catalysts and hydrogen gas, offering a safer, more environmentally friendly, and cost-effective alternative with improved yields.

Detailed Photocatalytic Preparation Method

The innovative photocatalytic synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which could be adapted for the hydroxy-pyridazinyl analogue, proceeds as follows:

Reactants : 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst.

Reaction Conditions : The mixture is irradiated with visible light (wavelength range 380–750 nm) in the presence of an oxidant (e.g., peroxides, metal oxides, persulfates, nitroxides, or oxygen). The solvent can be selected from toluene, acetone, ethyl acetate, dichloromethane, ethanol, trifluoroacetic acid, benzene, tetrahydrofuran, diethyl ether, water, dimethyl sulfone, or N,N-dimethylformamide.

Mechanism : The acridine salt photocatalyst facilitates the condensation between 2-aminopyridine and piperazine-1-tert-butyl formate under light irradiation, generating the target compound in one step, significantly shortening the synthetic route and reducing byproducts.

Molar Ratios : Typically, the molar ratio of acridine salt photocatalyst to 2-aminopyridine is between 0.05–0.50:1–10, and the ratio of oxidant to 2-aminopyridine is 1–10:1–10, often optimized at 1:2.

Reaction Time : The light irradiation is maintained for at least 10 hours to ensure complete reaction.

Advantages : This method avoids the use of heavy metals and hydrogen gas, reduces environmental hazards, lowers costs, and improves the overall yield (above 81.8% in related compounds).

Proposed Adaptation for tert-Butyl 4-(6-hydroxy-4-pyridazinyl)-1-piperazinecarboxylate

Given the structural similarities between 6-aminopyridinyl and 6-hydroxy-pyridazinyl moieties, a similar photocatalytic approach may be applied, with modifications to accommodate the pyridazinyl ring and hydroxy substitution:

Starting materials would likely include a 6-hydroxy-pyridazine derivative and piperazine-1-tert-butyl formate.

The reaction could proceed under visible light irradiation with an acridine salt photocatalyst and an appropriate oxidant.

Optimization of solvent, molar ratios, and irradiation time would be necessary to maximize yield and purity.

Post-reaction purification would involve standard chromatographic or crystallization methods.

Data Table Summarizing Preparation Parameters (Adapted from Related Compound Synthesis)

| Parameter | Value / Range | Notes |

|---|---|---|

| Photocatalyst | Acridine salt | High catalytic efficiency, metal-free |

| Light wavelength | 380–750 nm | Visible light spectrum |

| Reaction time | ≥10 hours | Ensures complete conversion |

| Oxidants | Peroxides, metal oxides, persulfates, nitroxides, oxygen | Molar ratio to substrate: 1–10:1–10 (typically 1:2) |

| Solvents | Toluene, acetone, EtOAc, DCM, EtOH, TFA, benzene, THF, diethyl ether, water, DMSO, DMF | Selected for solubility and reaction efficiency |

| Molar ratio (substrates) | 2-aminopyridine : piperazine-1-tert-butyl formate = 1:1 | Adjusted to optimize yield |

| Yield | >81.8% (related compound) | Expected improvement over traditional methods |

| Safety and environmental impact | Low | Avoids heavy metals and hydrogen gas |

Comparative Analysis of Preparation Methods

| Aspect | Traditional Hydrogenation Method | Photocatalytic One-Step Method |

|---|---|---|

| Catalysts | Pd/C (heavy metal) | Acridine salt (metal-free) |

| Reaction Conditions | Hydrogen atmosphere, ethanol solvent | Visible light irradiation, various solvents |

| Number of Steps | Multi-step (nitro reduction, purification) | One-step condensation |

| Yield | Moderate to high | Higher, with fewer byproducts |

| Environmental Impact | Uses hazardous hydrogen gas and heavy metals | Safer, environmentally friendly |

| Cost | Relatively high due to catalysts and conditions | Lower due to simpler process and cheaper catalysts |

Research Findings and Notes

The photocatalytic method represents a significant advancement in the synthesis of piperazinecarboxylate derivatives, offering a safer and more efficient route with better atom economy.

The use of acridine salt photocatalysts under visible light allows for mild reaction conditions, reducing energy consumption and environmental hazards.

The methodology is scalable and adaptable, which is critical for industrial pharmaceutical intermediate production.

While direct preparation data for this compound is scarce, the described photocatalytic approach provides a promising framework for its synthesis.

Q & A

Q. Basic Characterization

- 1H NMR : Key signals include the tert-butyl group (δ ~1.49 ppm, singlet), piperazine protons (δ 3.44–3.84 ppm, multiplet), and pyridazinyl hydroxyl (δ ~6.5 ppm) .

- MS (ESI+) : A molecular ion peak at m/z 243 [M+H-100]+ corresponds to Boc-group fragmentation .

Advanced Data Contradictions

Tautomerism in the pyridazinyl hydroxyl group may cause variable NMR shifts. For example, hydrogen bonding with the piperazine ring (observed in crystal structures) stabilizes specific tautomers, altering δ values . High-resolution MS or 2D NMR (e.g., NOESY) can differentiate isomeric byproducts .

What biological targets are associated with this compound, and how are interactions validated?

Basic Target Identification

The compound acts as a precursor to kinase inhibitors (e.g., BRD9 inhibitors) due to its piperazine-pyridazine scaffold. Targets include bromodomain-containing proteins, validated via fluorescence polarization assays .

Advanced Mechanistic Studies

Structure-activity relationship (SAR) studies involve modifying the hydroxyl group (e.g., methylation) to assess binding affinity. Molecular docking (e.g., AutoDock Vina) predicts interactions with BRD9’s acetyl-lysine binding pocket .

How should researchers address discrepancies in reported synthetic yields?

Q. Methodological Troubleshooting

- Purity Checks : Use HPLC (e.g., 99.6% purity at retention time 4.92 min) to detect unreacted starting materials .

- Byproduct Analysis : LC-MS identifies dimers or de-Boc intermediates. For example, a peak at m/z 170 may indicate hydrolyzed side products .

- Reaction Monitoring : In situ FT-IR tracks Boc-group stability (C=O stretch at ~1680 cm⁻¹) .

What safety protocols are critical when handling this compound?

Q. Basic Guidelines

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure (GHS H302: harmful if swallowed) .

Advanced Hazard Mitigation

Spill management requires neutralization with 5% acetic acid before disposal. Thermal stability tests (DSC/TGA) confirm decomposition above 200°C, informing safe heating limits .

How can functional group transformations expand the compound’s utility in drug discovery?

Q. Advanced Functionalization

- Esterification : React the hydroxyl group with ethyl chloroformate to improve membrane permeability .

- Borylation : Suzuki-Miyaura coupling introduces boronate esters (e.g., using Pd(dppf)Cl₂) for PET tracer development .

What analytical challenges arise from tautomerism in this compound?

Advanced Resolution Techniques

Variable-temperature NMR (VT-NMR) between 25–60°C quantifies tautomeric equilibrium (e.g., keto-enol forms). X-ray photoelectron spectroscopy (XPS) confirms nitrogen hybridization states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.